1-Naphthalenecarboxaldehyde, 8-hydroxy-2-methoxy-6-methyl-4-(1-methylethyl)-
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Overview
Description
8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde is a complex organic compound with the molecular formula C16H18O3 It is a derivative of naphthalene, characterized by the presence of hydroxyl, isopropyl, methoxy, and methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as column chromatography and recrystallization, are essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions include various substituted naphthalenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 8-Hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone
- 2,8-Dihydroxy-4-isopropyl-3-methoxy-6-methyl-1-naphthaldehyde
Comparison: Compared to similar compounds, 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Naphthalenecarboxaldehyde, 8-hydroxy-2-methoxy-6-methyl-4-(1-methylethyl)-, also known as 8-hydroxy-2-methoxy-6-methyl-4-isopropylnaphthalene-1-carbaldehyde, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18O3
- Molecular Weight : 258.31 g/mol
- Density : 1.153 g/cm³
- Boiling Point : 458.3 °C
- Flash Point : 170.9 °C
Antioxidant Activity
Research indicates that the compound exhibits notable antioxidant properties. Antioxidants are essential in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reveal its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanisms underlying its antimicrobial action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly. This effect is likely due to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis (programmed cell death) in specific cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of various naphthalene derivatives, including the target compound. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its use as a dietary supplement for enhancing cellular defense mechanisms.
Case Study 2: Antimicrobial Activity
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
Research Findings Summary Table
Properties
CAS No. |
40817-06-9 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
8-hydroxy-2-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O3/c1-9(2)11-7-15(19-4)13(8-17)16-12(11)5-10(3)6-14(16)18/h5-9,18H,1-4H3 |
InChI Key |
NHPCJAMEAJBJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2C(C)C)OC)C=O |
Origin of Product |
United States |
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